
3-(3-Methylbutyl)aniline
Descripción general
Descripción
3-(3-Methylbutyl)aniline is an organic compound with the molecular weight of 163.26 . It is a liquid at room temperature . The compound is also known as 3-isopentylaniline .
Synthesis Analysis
The synthesis of aniline derivatives, such as this compound, often involves the functionalization of aniline that makes it possible to increase the solubility while retaining many of its important properties . A review of literature data has shown that incorporation of substituents such as alkyl at the ortho position of the aromatic ring has a beneficial effect on the solubility of polymers .Molecular Structure Analysis
This compound contains a total of 31 bonds; 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 primary amine (aromatic) .Chemical Reactions Analysis
The chemical reactions of aniline derivatives, such as this compound, have been studied in the context of polymerization . The studies showed the prospects of using thin polymer films in the design of chemical sensors .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .Mecanismo De Acción
Mode of Action
Anilines in general are known to interact with various biological targets, often through non-covalent interactions such as hydrogen bonding and π-π stacking . The specific interactions of 3-(3-Methylbutyl)aniline with its targets would depend on the nature of these targets.
Biochemical Pathways
Anilines can participate in a variety of biochemical reactions, including oxidation and reduction reactions . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
Anilines in general are known to be well-absorbed and widely distributed in the body, and they are primarily metabolized by the liver .
Result of Action
Anilines can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that can interact with the compound .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-Methylbutyl)aniline in lab experiments include its availability, low cost, and ease of synthesis. However, its low solubility in water and other common solvents may limit its use in certain experiments. It may also require special handling and storage due to its potential toxicity.
Direcciones Futuras
There are several future directions for the use of 3-(3-Methylbutyl)aniline in scientific research. These include the synthesis of new organic compounds, the development of new drugs and pharmaceuticals, and the study of its biochemical and physiological effects. Further research is needed to fully understand the mechanism of action and potential uses of this compound in various fields of science.
Aplicaciones Científicas De Investigación
3-(3-Methylbutyl)aniline is widely used as an intermediate in the synthesis of various organic compounds such as dyes, pigments, and pharmaceuticals. It is also used in the production of rubber chemicals and antioxidants. In scientific research, this compound is used as a reagent in the synthesis of various organic compounds, and as a starting material in the production of various drugs and pharmaceuticals.
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-methylbutyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8-9H,6-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHQUCSULUWIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(cyclopropylmethyl)amino]acetate](/img/structure/B3374581.png)
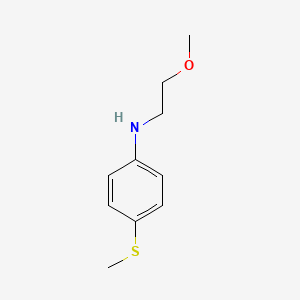
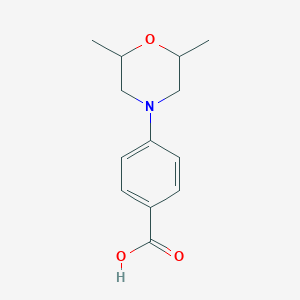
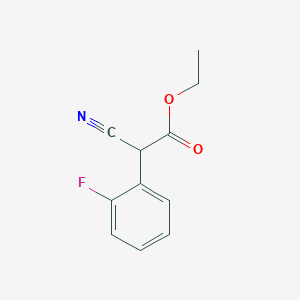
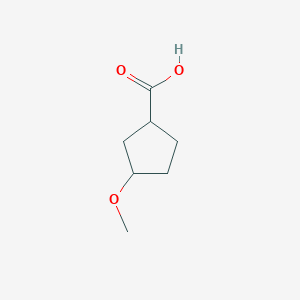
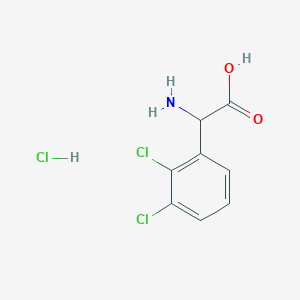
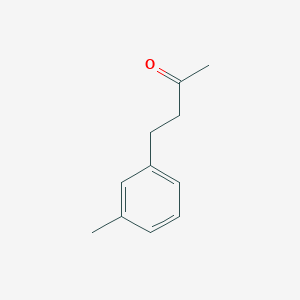

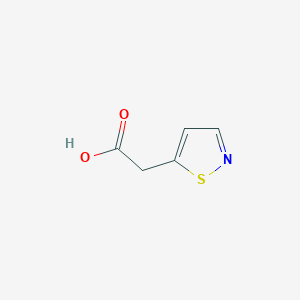
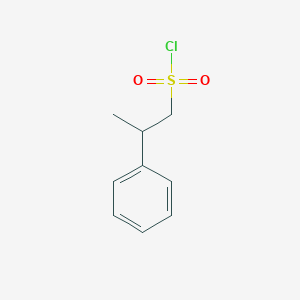



![Methyl 2-[(2-fluorophenyl)carbamoyl]acetate](/img/structure/B3374683.png)